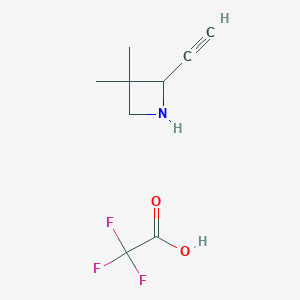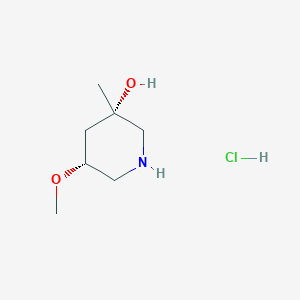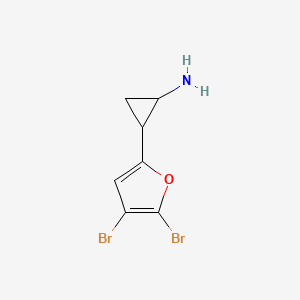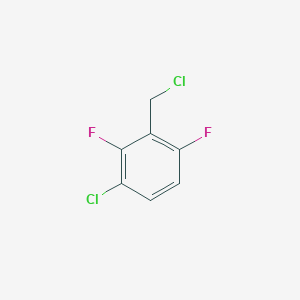
3-Chloro-2,6-difluorobenzyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-(chloromethyl)-2,4-difluorobenzene is an organic compound with the molecular formula C7H4Cl2F2 This compound is a derivative of benzene, where the benzene ring is substituted with chlorine and fluorine atoms
Preparation Methods
The synthesis of 1-chloro-3-(chloromethyl)-2,4-difluorobenzene typically involves the chlorination and fluorination of benzene derivatives. One common method includes the reaction of 2,4-difluorotoluene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow reactors and advanced purification techniques to achieve high yields and purity of the final product.
Chemical Reactions Analysis
1-Chloro-3-(chloromethyl)-2,4-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols. Common reagents for these reactions include sodium hydroxide, ammonia, and thiourea.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated derivatives. Catalytic hydrogenation using palladium on carbon is a common method for such reductions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with ammonia can yield 3-(aminomethyl)-2,4-difluorobenzene.
Scientific Research Applications
1-Chloro-3-(chloromethyl)-2,4-difluorobenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-chloro-3-(chloromethyl)-2,4-difluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Chloro-3-(chloromethyl)-2,4-difluorobenzene can be compared with other similar compounds, such as:
1-Chloro-3-(chloromethyl)benzene: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
1-Chloro-2,4-difluorobenzene:
3-Chlorobenzyl chloride: Similar structure but without the fluorine atoms, leading to different chemical behavior and uses.
The presence of both chlorine and fluorine atoms in 1-chloro-3-(chloromethyl)-2,4-difluorobenzene makes it unique, providing a combination of reactivity and stability that is valuable in various applications.
Properties
Molecular Formula |
C7H4Cl2F2 |
|---|---|
Molecular Weight |
197.01 g/mol |
IUPAC Name |
1-chloro-3-(chloromethyl)-2,4-difluorobenzene |
InChI |
InChI=1S/C7H4Cl2F2/c8-3-4-6(10)2-1-5(9)7(4)11/h1-2H,3H2 |
InChI Key |
QGNXHVYROQQQAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)CCl)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


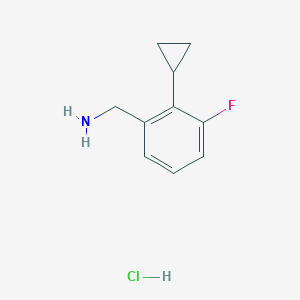
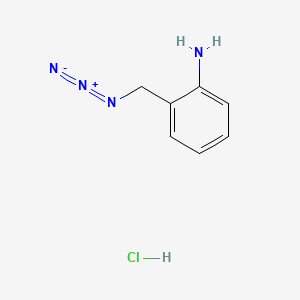
![rac-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione, trans](/img/structure/B15307031.png)
![1-[(3-Methylpyridin-4-yl)methyl]piperazine](/img/structure/B15307032.png)
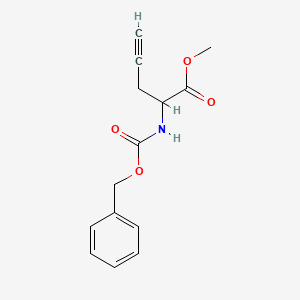
![benzyl N-[(1R)-1-cyano-2-methylpropyl]carbamate](/img/structure/B15307045.png)
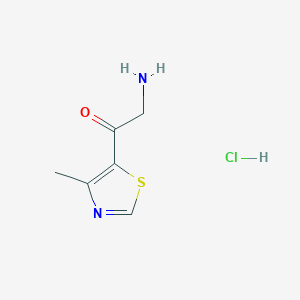
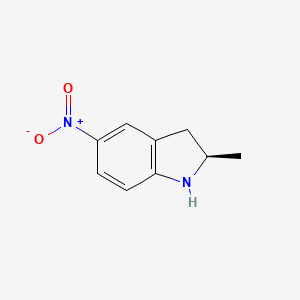
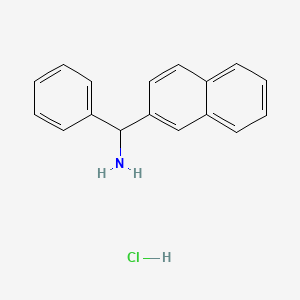
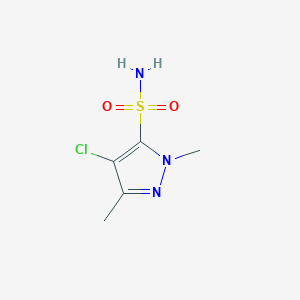
![1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B15307091.png)
